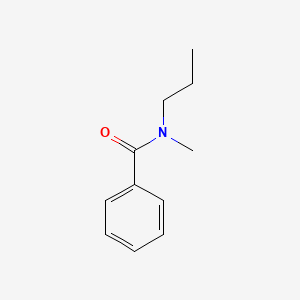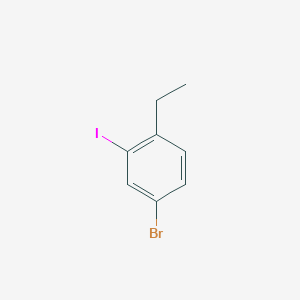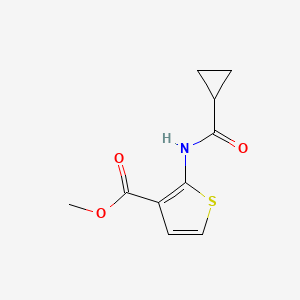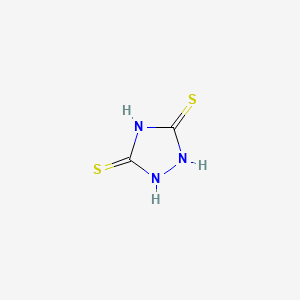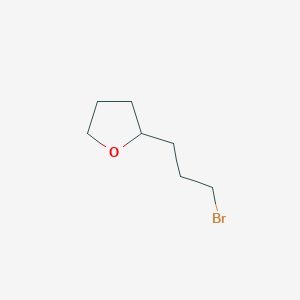
2-(3-Bromopropyl)oxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromopropyl)oxolane is an organic compound with the molecular formula C7H13BrO It is a derivative of tetrahydrofuran, where a bromopropyl group is attached to the second carbon of the tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(3-Bromopropyl)oxolane can be synthesized through various methods. One common approach involves the reaction of tetrahydrofuran with 1,3-dibromopropane in the presence of a strong base such as sodium hydride. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or chromatography .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromopropyl)oxolane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The tetrahydrofuran ring can be oxidized to form lactones or reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Elimination Reactions: Strong bases such as potassium tert-butoxide or sodium hydride are used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Elimination Reactions: Alkenes are the primary products.
Oxidation and Reduction: Lactones and alcohols are formed.
Scientific Research Applications
2-(3-Bromopropyl)oxolane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of bioactive molecules.
Material Science: It is employed in the preparation of polymers and other advanced materials.
Biological Studies: The compound is used in the study of enzyme mechanisms and metabolic pathways.
Mechanism of Action
The mechanism of action of 2-(3-Bromopropyl)oxolane depends on its specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In biological systems, the compound may interact with enzymes or receptors, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
2-(3-Chloropropyl)tetrahydrofuran: Similar structure but with a chlorine atom instead of bromine.
2-(3-Iodopropyl)tetrahydrofuran: Contains an iodine atom instead of bromine.
2-(3-Hydroxypropyl)tetrahydrofuran: Has a hydroxyl group instead of a halogen.
Uniqueness
2-(3-Bromopropyl)oxolane is unique due to the presence of the bromine atom, which makes it more reactive in nucleophilic substitution reactions compared to its chloro and iodo counterparts. The bromine atom also influences the compound’s physical properties, such as boiling point and solubility.
Properties
Molecular Formula |
C7H13BrO |
|---|---|
Molecular Weight |
193.08 g/mol |
IUPAC Name |
2-(3-bromopropyl)oxolane |
InChI |
InChI=1S/C7H13BrO/c8-5-1-3-7-4-2-6-9-7/h7H,1-6H2 |
InChI Key |
WHUBAYNVEWJFOP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{2-[4-(1-Methylethyl)phenyl]ethyl}pyridin-2-amine](/img/structure/B8766172.png)
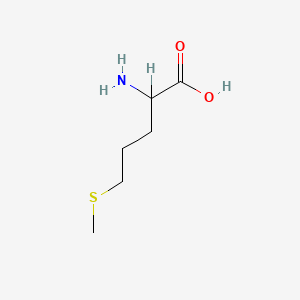
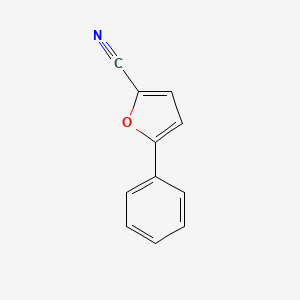
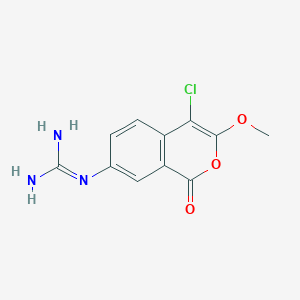
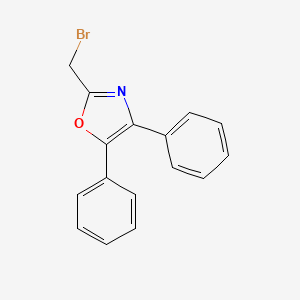
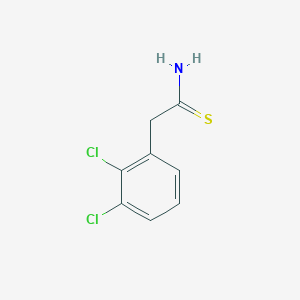
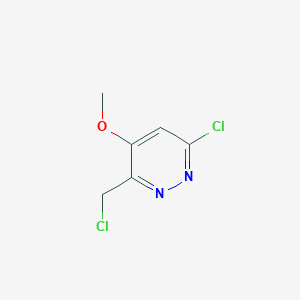
![2-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one](/img/structure/B8766242.png)
![4-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B8766248.png)
![Endo-8-tert-butoxycarbonyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B8766249.png)
